molecular formula C18H23N3O4 B2805580 N-(3-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 730946-81-3

N-(3-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No. B2805580
CAS RN: 730946-81-3
M. Wt: 345.399
InChI Key: SSMUTCBYFNBYFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, also known as MDAA, is a novel chemical compound that has recently gained attention in the scientific community due to its potential applications in research. MDAA is a spirocyclic compound that contains a diazaspirodecane core structure and an acetamide functional group.

Scientific Research Applications

1. Crystal and Molecular Structure Analysis

P. Silaichev et al. (2012) studied the crystalline and molecular structures of a compound closely related to N-(3-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide. They analyzed the reaction of methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 4-benzylamino- and 4-arylaminopent-3-en-2-ones, which resulted in the formation of complex structures, including a derivative of the N-(3-methoxyphenyl) compound. This research highlights the compound's utility in detailed structural analysis via X-ray crystallography Silaichev et al., 2012.

2. Supramolecular Arrangements

Graus et al. (2010) focused on supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, including a compound similar to the N-(3-methoxyphenyl) compound. Their research sheds light on the relationship between molecular and crystal structures in these compounds. They observed that the substituents on the cyclohexane ring play a significant role in forming supramolecular arrangements, demonstrating the compound's relevance in understanding molecular interactions in solid-state chemistry Graus et al., 2010.

3. Antioxidant and Anti-Inflammatory Properties

A study by Koppireddi et al. (2013) investigated a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, which are structurally similar to the N-(3-methoxyphenyl) compound. They evaluated these compounds for their anti-inflammatory and antioxidant activity. The research found that some derivatives exhibited significant antioxidant and anti-inflammatory properties, suggesting potential therapeutic applications for related compounds Koppireddi et al., 2013.

4. Anti-HIV Agent Development

Mizuhara et al. (2012) conducted a study on the structure-activity relationships of pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives, closely related to the N-(3-methoxyphenyl) compound. They investigated different derivatives for the development of potent anti-HIV agents. This research is significant for understanding how structural modifications can enhance the anti-HIV activity of similar compounds Mizuhara et al., 2012.

properties

IUPAC Name

N-(3-methoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-12-6-8-18(9-7-12)16(23)21(17(24)20-18)11-15(22)19-13-4-3-5-14(10-13)25-2/h3-5,10,12H,6-9,11H2,1-2H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMUTCBYFNBYFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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